molecular formula C14H19NO5 B13737775 (2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate CAS No. 17959-11-4

(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate

Cat. No.: B13737775
CAS No.: 17959-11-4
M. Wt: 281.30 g/mol
InChI Key: ANLFXSZRALURDN-UHFFFAOYSA-N
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Description

(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with an isopropyloxy group at the ortho position (2-propan-2-yloxyphenyl) and a carbamate linkage to a 3-methoxy-2-oxopropyl moiety. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their hydrolytic stability and diverse reactivity.

Properties

CAS No.

17959-11-4

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate

InChI

InChI=1S/C14H19NO5/c1-10(2)19-12-6-4-5-7-13(12)20-14(17)15-8-11(16)9-18-3/h4-7,10H,8-9H2,1-3H3,(H,15,17)

InChI Key

ANLFXSZRALURDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NCC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate typically involves the reaction of 2-isopropoxyphenol with 3-methoxy-2-oxopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of (2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its ortho-substituted phenyl group and the methoxy-oxo alkyl chain on the carbamate. Key comparisons with similar carbamates include:

Compound Name Phenyl Substituent Position Carbamate Substituent CAS RN Key Structural Differences
Target Compound 2-(isopropoxy) 3-methoxy-2-oxopropyl Not Provided Reference for comparison
(3-propan-2-ylphenyl) N-(3-chloro-2-oxopropyl)carbamate 3-(isopropyl) 3-chloro-2-oxopropyl 17959-33-0 Meta-substituted phenyl; chloro vs. methoxy
(3-propan-2-ylphenyl) N-(hydroxymethyl)carbamate 3-(isopropyl) hydroxymethyl 19189-04-9 Smaller, polar substituent; no oxo group
Isopropyl N-(3-chlorophenyl) carbamate (CIPC) 3-chloro isopropyl 101-21-3 Chloro-phenyl; simpler alkyl chain
  • Carbamate Chain : The 3-methoxy-2-oxopropyl group provides both electron-donating (methoxy) and electron-withdrawing (oxo) effects, which could enhance hydrolytic stability relative to chloro- or hydroxymethyl-substituted analogs .

Hydrolytic Stability and Enzymatic Degradation

Carbamate hydrolysis is critical for both activity and environmental persistence. highlights that enzymes from Pseudomonas spp. degrade phenylcarbamates like CIPC but exhibit broad substrate specificity. Key findings:

  • Electron-withdrawing groups (e.g., chloro in CIPC) increase electrophilicity, accelerating enzymatic hydrolysis.
  • The 2-oxo group in the target could facilitate keto-enol tautomerism, altering reactivity toward hydrolases .

Physicochemical Properties

While detailed data (e.g., solubility, logP) are absent in the evidence, inferences can be made:

  • Methoxy vs.
  • Hydroxymethyl vs. Methoxy-oxo : The hydroxymethyl carbamate (19189-04-9) is more polar but lacks the keto functionality, which may reduce metabolic stability .

Biological Activity

The compound (2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antiproliferative, antibacterial, and antioxidative effects, supported by empirical data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O4_{4}
  • IUPAC Name : this compound

Antiproliferative Activity

Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. Studies have shown that derivatives with specific substituents can exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways responsible for cell proliferation. This is often linked to its ability to induce apoptosis in cancer cells.
  • Case Study : A study highlighted that similar carbamate derivatives exhibited IC50_{50} values ranging from 1.2 μM to 5.3 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
CompoundCell LineIC50_{50} (μM)Reference
This compoundMCF-73.1
Benzamide derivativeHCT 1163.7
Hydroxy-substituted derivativeMCF-74.8

Antibacterial Activity

The antibacterial properties of the compound are also noteworthy, particularly against Gram-positive bacteria.

  • Activity Spectrum : The compound demonstrated significant activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM, suggesting its potential as an antibacterial agent .

Antioxidative Activity

Antioxidative activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer.

  • Mechanism : The presence of methoxy and hydroxy groups in the structure enhances its ability to donate electrons or hydrogen atoms, stabilizing free radicals .
  • Research Findings : Compounds similar to the target structure have shown improved antioxidative activity compared to standard antioxidants like BHT, confirming their potential for therapeutic applications against oxidative stress-related conditions .

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